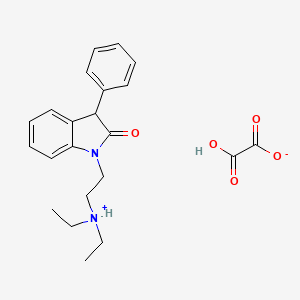
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the diethylaminoethyl and phenyl groups. The final step involves the formation of the oxalate salt. The reaction conditions may vary, but common reagents include acids, bases, and solvents such as ethanol or methanol. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. Conditions may involve the use of catalysts or specific temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their role in biological processes, including as plant hormones and neurotransmitters.
Medicine: This compound and its derivatives have potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Properties
CAS No. |
42773-87-5 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
diethyl-[2-(2-oxo-3-phenyl-3H-indol-1-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-3-21(4-2)14-15-22-18-13-9-8-12-17(18)19(20(22)23)16-10-6-5-7-11-16;3-1(4)2(5)6/h5-13,19H,3-4,14-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
STPRTYALJPESTF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



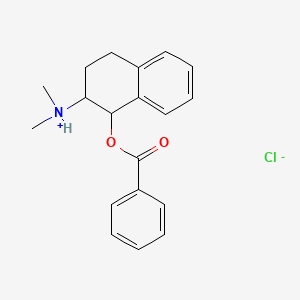
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
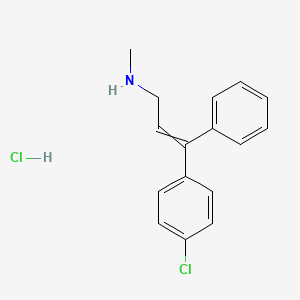
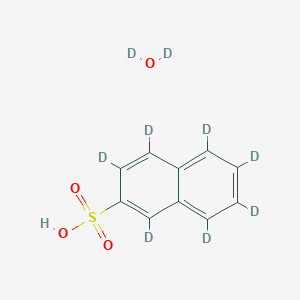
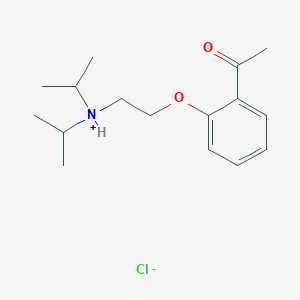
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
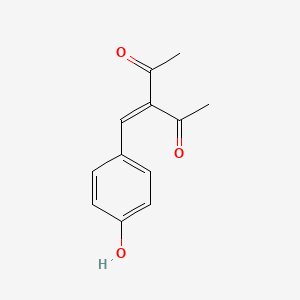


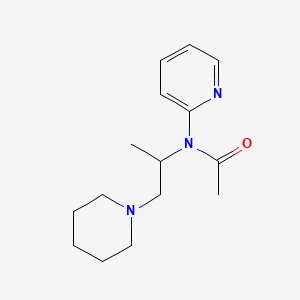
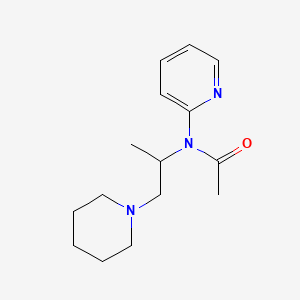
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
